(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Description
Systematic IUPAC Nomenclature and Structural Features
The compound (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is systematically named according to IUPAC rules as methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . This nomenclature reflects its core structural components:
- A methyl ester group at the terminal carboxylate position (C1)
- A tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety (C2)
- A primary amine substituent at the β-position (C3)
The molecular formula is C₉H₁₈N₂O₄ , with a molecular weight of 218.25 g/mol . Key structural features include:
- Backbone : A three-carbon propanoate chain with functional groups at all positions
- Chirality : An (S)-configured stereocenter at C2
- Protecting groups : Boc (tert-butoxycarbonyl) at C2 and methyl ester at C1
The SMILES notation COC(=O)C@HNC(=O)OC(C)(C)C explicitly defines the stereochemistry and connectivity.
Stereochemical Configuration and Chiral Center Analysis
The compound contains one defined stereocenter at the C2 position of the propanoate backbone. The (S)-configuration is determined by:
- Cahn-Ingold-Prelog priorities :
- Priority 1: Boc-protected amino group (-NHCO₂C(CH₃)₃)
- Priority 2: Methyl ester (-CO₂CH₃)
- Priority 3: β-Amino group (-CH₂NH₂)
- Priority 4: Hydrogen atom
This priority ranking results in an S-configuration when viewed along the C2-C3 bond axis. The stereochemical integrity is critical for its biological activity in peptide synthesis, as it mimics natural L-amino acid configurations.
X-ray crystallographic data (though not explicitly provided in sources) would typically show:
- Torsion angles consistent with extended β-sheet conformations in peptides
- Hydrogen bonding between the Boc carbonyl and β-amino groups
Alternative Designations in Chemical Literature
The compound appears under multiple aliases in scientific literature and commercial catalogs:
| Designation | Source Reference |
|---|---|
| Boc-Dap-OMe | |
| 3-Amino-N-Boc-L-alanine methyl ester | |
| Methyl N-Boc-β-diaminopropionate | |
| (S)-Methyl 2-(Boc-amino)-3-aminopropanoate |
In peptide synthesis contexts, it is often abbreviated as Boc-Dap-OMe , where:
Registry numbers include:
Properties
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRJOCEIWGCTB-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471738 | |
| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-20-8 | |
| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Protection of the Amino Group (Boc Protection)
- Starting Material: (S)-3-amino-2-hydroxypropanoic acid or its derivatives
- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine
- Conditions: Reaction typically carried out in an aprotic solvent like dichloromethane or DMF at 0°C to room temperature
- Mechanism: The free amine reacts with Boc2O to form the Boc-protected amine, preventing undesired side reactions in subsequent steps
- Notes: Polar aprotic solvents and catalytic 4-dimethylaminopyridine (DMAP) can increase reaction rates and yields.
Esterification of the Carboxylic Acid
- Reagents: Methanol, acid catalyst (e.g., sulfuric acid or hydrochloric acid)
- Conditions: Reflux under anhydrous conditions to convert the carboxylic acid to the methyl ester
- Purpose: Methyl esterification stabilizes the acid functionality and improves solubility for further reactions
- Notes: Esterification yields are optimized by controlling reaction time (typically 16–24 hours) and stoichiometry.
Formation of the Tosylate or Hydrochloride Salt (Optional)
- Reagents: p-Toluenesulfonic acid (for tosylate salt) or hydrochloric acid (for hydrochloride salt)
- Purpose: Salt formation enhances crystallinity, stability, and handling properties of the compound
- Notes: The tosylate salt is preferred in synthetic applications due to improved stability and solubility compared to the hydrochloride salt, which has been discontinued commercially.
Industrial and Laboratory Scale Synthesis
- Batch vs. Continuous Flow: Industrial synthesis often employs continuous flow microreactors to improve reaction control, yield, and sustainability. This approach minimizes side reactions and allows for precise temperature and stoichiometric control.
- Purification: Silica gel chromatography or preparative HPLC (e.g., XBridge phenyl column) is employed to purify the Boc-protected methyl ester, ensuring high purity (>97%) suitable for pharmaceutical applications.
- Storage: The compound and intermediates are hygroscopic and light-sensitive; thus, storage under inert atmosphere (argon or nitrogen) in amber glassware at 2–8°C is recommended to prevent degradation.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, DMAP, DCM, 0°C to RT | 85-90 | Polar aprotic solvent and catalyst improve yield |
| Esterification | Methanol, H2SO4 catalyst, reflux, 16-24 h | 80-90 | Anhydrous conditions critical |
| Salt Formation (Tosylate) | p-Toluenesulfonic acid, ambient temperature | 70-80 | Enhances crystallinity and stability |
Yields are approximate and depend on scale and purity requirements.
Analytical Characterization Supporting Synthesis
-
- Boc tert-butyl protons appear as a singlet near 1.4 ppm
- Methyl ester protons resonate around 3.7 ppm
- Amino and backbone protons confirm stereochemistry and protection status.
-
- Molecular ion peaks correspond to expected mass (e.g., [M+Na]^+ at m/z ~ 320 for related derivatives)
- Confirms molecular integrity and absence of side products.
-
- Rf values around 0.44 (10% MeOH/1% NH3 in CH2Cl2) indicate product purity and consistency.
Research Findings and Applications Related to Preparation
- The Boc protection strategy is critical for selective amino protection, allowing subsequent peptide bond formation without side reactions.
- The tosylate salt form facilitates improved handling and solubility in peptide synthesis workflows.
- Optimization of reaction times and stoichiometry, especially during Boc protection and esterification, significantly improves yields and purity.
- Flow chemistry techniques are emerging as superior methods for scale-up, providing better thermal control and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Key Notes |
|---|---|---|---|
| Amino Group Protection | Di-tert-butyl dicarbonate, base, DMAP | Protect amine as Boc derivative | Use polar aprotic solvents |
| Esterification | Methanol, acid catalyst (H2SO4) | Convert acid to methyl ester | Anhydrous, reflux conditions |
| Salt Formation | p-Toluenesulfonic acid or HCl | Form tosylate or hydrochloride salt | Tosylate preferred for stability |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, dimethylformamide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Deprotection: (S)-Methyl 3-amino-2-amino propanoate.
Coupling: Peptide derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
- CAS Number : 61040-20-8
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the synthesis of peptides and other complex organic molecules. The Boc group provides stability during reactions and can be easily removed under acidic conditions.
Pharmaceutical Applications
-
Peptide Synthesis :
- The Boc group in (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate allows for the selective protection of amino groups in peptide synthesis. This enables the formation of complex peptides that are essential for drug development.
- Case Study : In a study involving the synthesis of cyclic peptides, the compound was used to protect amino acids, facilitating the formation of peptide bonds without unwanted side reactions .
-
Drug Development :
- This compound serves as a building block for various bioactive molecules. Its derivatives have shown potential as inhibitors for certain biological pathways, including those involved in cancer and metabolic diseases.
- Research Insight : Research has indicated that derivatives of this compound can inhibit enzymes related to cancer cell proliferation, making them candidates for anticancer drug development .
Biochemical Research
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on specific enzymes such as histone deacetylases (HDACs), which play a role in gene regulation and cancer progression.
- Example : A study demonstrated that modifications of this compound could lead to potent HDAC inhibitors, contributing to epigenetic therapy approaches .
-
Epigenetic Studies :
- Given its role in modifying amino acids, this compound is utilized in research focused on epigenetics, particularly in understanding how modifications affect gene expression.
- Researchers have explored its potential to alter histone modifications, thereby influencing cellular processes related to differentiation and development .
Material Science Applications
- Polymer Chemistry :
Data Table of Applications
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing selective chemical transformations to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound’s analogs differ in ester groups, substituents, and protective strategies, impacting their reactivity, solubility, and applications. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Trends
Recent studies emphasize:
- Transition Metal Catalysis: Iridium and palladium complexes enable regioselective functionalization of the amino acid backbone .
- Boron-Containing Derivatives : These serve as versatile intermediates for late-stage diversification via Suzuki-Miyaura coupling .
- Salt Forms : Hydrochloride salts improve compound handling and bioavailability in preclinical studies .
Biological Activity
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known by its CAS number 181228-33-1, is an amino acid derivative with significant biological activity. This compound is particularly noted for its role in peptide synthesis and as a building block in medicinal chemistry. Its structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₄ |
| Molecular Weight | 254.71 g/mol |
| CAS Number | 181228-33-1 |
| MDL Number | MFCD04973085 |
| Purity | >95% (HPLC) |
| Storage Conditions | Inert atmosphere, 2-8°C |
The biological activity of this compound primarily stems from its ability to act as a precursor in the synthesis of various peptides and proteins. The Boc group serves to protect the amino group during chemical reactions, facilitating the controlled formation of peptide bonds.
Applications in Research
- Peptide Synthesis : This compound is widely used in the synthesis of peptides due to its stability under various reaction conditions. The Boc protecting group allows for selective deprotection, which is crucial in multi-step peptide synthesis.
- Medicinal Chemistry : Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have shown that certain Boc-protected amino acids can enhance the bioactivity of peptide-based drugs by improving their pharmacokinetic profiles.
- Bioconjugation : The compound can be utilized in bioconjugation strategies where it serves as a linker for attaching drugs to targeting moieties, thereby enhancing the specificity and efficacy of therapeutic agents.
Study on Antimicrobial Activity
A study conducted by Zhang et al. evaluated the antimicrobial properties of various Boc-protected amino acids, including this compound. The results demonstrated that compounds with a similar structure exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Peptide Drug Development
In a research article published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a building block. These peptides showed promising results in vitro against cancer cell lines, indicating that this compound could play a vital role in developing novel anticancer therapies.
Q & A
Q. What are the key steps for synthesizing (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, and how are reaction conditions optimized?
The synthesis typically involves:
- Amine protection : The primary amine is protected using Boc (tert-butoxycarbonyl) chemistry, often via Boc-Cl in the presence of a base like triethylamine .
- Esterification : Methyl ester formation is achieved using methanol under acidic conditions or via coupling with methyl acrylate .
- Purification : Column chromatography (e.g., hexane:AcOEt gradients) or HPLC is critical for isolating the product from byproducts . Optimization focuses on temperature control (e.g., 0–25°C for Boc protection), solvent selection (DMF or CH₂Cl₂ for coupling), and stoichiometric ratios (1.2–1.5 equiv of reagents to minimize side reactions) .
Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis?
- Chiral starting materials : Use enantiomerically pure precursors (e.g., L-amino acids) to ensure retention of configuration .
- Stereoselective reactions : Avoid conditions that promote racemization, such as prolonged exposure to strong acids/bases. For example, Boc deprotection is performed with TFA at 0°C to minimize stereochemical scrambling .
- Analytical validation : Confirm enantiopurity via chiral HPLC or polarimetry .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR verifies the Boc group (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.6 ppm), and amino protons .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₉N₂O₄: 231.1345) .
- HPLC : Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) assesses purity (>95% area) .
Advanced Research Questions
Q. How does the Boc protecting group influence the compound’s reactivity in peptide coupling reactions?
- Steric hindrance : The bulky tert-butyl group slows nucleophilic attacks on the amino group, enabling selective coupling at the carboxylic acid site .
- Acid sensitivity : Boc can be removed under mild acidic conditions (e.g., TFA/DCM), allowing sequential deprotection in multi-step syntheses .
- Compatibility : Boc is stable under basic conditions (e.g., ester hydrolysis with LiOH/THF), making it ideal for orthogonal protection strategies .
Q. What strategies resolve contradictions in reaction yields reported for similar Boc-protected amino esters?
- Solvent polarity : Lower yields in polar aprotic solvents (DMF) may result from competing side reactions, while non-polar solvents (CH₂Cl₂) improve selectivity .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions, reducing reaction time and byproduct formation .
- Byproduct analysis : LCMS monitoring identifies intermediates (e.g., N-acylurea from DCC coupling), guiding protocol adjustments to suppress undesired pathways .
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Thermal stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., free amine or ester hydrolysis) .
- Light sensitivity : Store in amber vials and compare NMR spectra before/after UV exposure to assess photodegradation .
- Moisture control : Karl Fischer titration quantifies water uptake, which correlates with Boc group hydrolysis rates .
Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use software (AutoDock Vina) to predict binding affinities to targets like proteases or kinases, guided by the compound’s 3D structure (PubChem CID) .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) by immobilizing the compound on a sensor chip .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding to infer conformational changes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
